molecular formula C28H38O6 B2476454 [(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B2476454
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-PDIBALFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenol-5,20-acetonide-3-O-angelate is a natural compound derived from the plant genus Euphorbia. It is a diterpenoid, specifically a member of the ingenane family, known for its complex molecular structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Ingenol-5,20-acetonide-3-O-angelate is typically synthesized through a series of chemical reactions starting from ingenol, a naturally occurring diterpenoid. The synthesis involves the protection of hydroxyl groups, selective oxidation, and esterification reactions. The key steps include:

Industrial Production Methods: Industrial production of ingenol-5,20-acetonide-3-O-angelate is less common due to the complexity of its synthesis. advancements in biotechnological methods and chemical synthesis have made it possible to produce this compound in larger quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: Ingenol-5,20-acetonide-3-O-angelate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Ingenol-5,20-acetonide-3-O-angelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ingenol-5,20-acetonide-3-O-angelate involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Ingenol-5,20-acetonide-3-O-angelate is unique due to its specific molecular structure and biological activities. Similar compounds include:

Ingenol-5,20-acetonide-3-O-angelate stands out due to its specific esterification with angelic acid, which imparts unique properties and enhances its biological activity.

Properties

IUPAC Name

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFFIQHUWFISBB-PDIBALFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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